3-(Perfluorooctyl)propylamine
Overview
Description
3-(Perfluorooctyl)propylamine is a fluorinated organic compound with the molecular formula C11H8F17N. It is characterized by a perfluorooctyl group attached to a propylamine chain. This compound is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
3-(Perfluorooctyl)propylamine (PFPA) is primarily used in the quantification of long chain unsaturated fatty acids (LCUFAs) . LCUFAs are emerging as critical contributors to inflammation and its resolution . Therefore, the primary targets of PFPA are these fatty acids.
Mode of Action
PFPA interacts with LCUFAs through a process known as fluorous-derivatization . In this process, LCUFAs in biological samples are perfluoroalkylated with PFPA . This interaction leads to the retention of LCUFAs on a fluorous-phase LC column, which significantly reduces matrix interferences-induced quantitation deviation .
Biochemical Pathways
It is known that pfpa plays a crucial role in the quantification of lcufas . These fatty acids are involved in various biological processes, including inflammation and its resolution . Therefore, any changes in the levels of these fatty acids could potentially affect these processes.
Pharmacokinetics
Given its use in the quantification of lcufas, it can be inferred that pfpa has the ability to interact with these fatty acids and remain stable during the process .
Result of Action
The primary result of PFPA’s action is the accurate quantification of LCUFAs . This is crucial in disease diagnosis and prognosis, as LCUFAs are known to play a significant role in inflammation and its resolution .
Biochemical Analysis
Biochemical Properties
3-(Perfluorooctyl)propylamine interacts with various biomolecules in a selective manner. Specifically, sample components containing a chemical moiety of interest are first selectively labeled with perfluoroalkyl groups . This selective interaction allows for the enrichment of specific subsets of biomolecules from complex biological mixtures .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective labeling of biomolecules with perfluoroalkyl groups . This allows for the targeted enrichment of these biomolecules from complex biological mixtures .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Perfluorooctyl)propylamine can be synthesized through a step-by-step alkylation process. The primary method involves the alkylation of perfluorooctyl iodide with propylamine. This reaction typically occurs under controlled conditions, such as in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorooctyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the perfluorooctyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce primary amines .
Scientific Research Applications
3-(Perfluorooctyl)propylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorooctyl)ethylamine
- 4-(Perfluorooctyl)butylamine
- Perfluorooctyl iodide
Comparison
3-(Perfluorooctyl)propylamine is unique due to its specific chain length and the presence of a propylamine group. This structure provides a balance between hydrophobicity and reactivity, making it more versatile compared to other similar compounds. For instance, 2-(Perfluorooctyl)ethylamine has a shorter chain, which may affect its interaction with biological systems, while 4-(Perfluorooctyl)butylamine has a longer chain, potentially reducing its reactivity .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWASMMVSOPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444220 | |
Record name | 3-(Perfluorooctyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139175-50-1 | |
Record name | 3-(Perfluorooctyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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